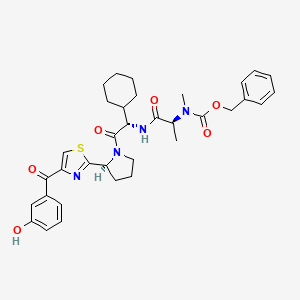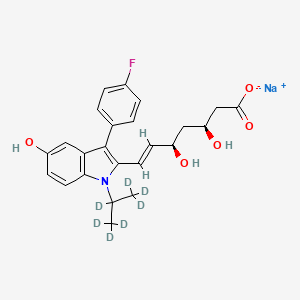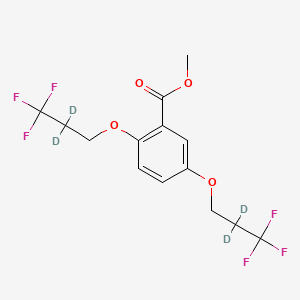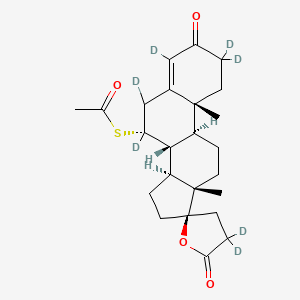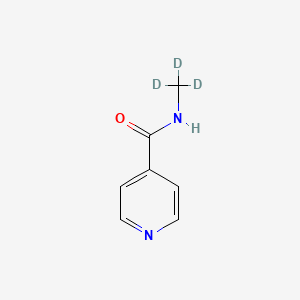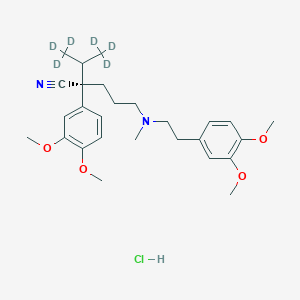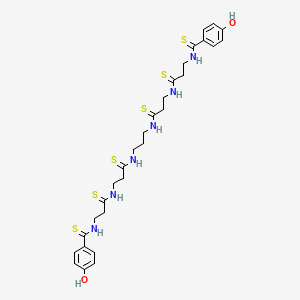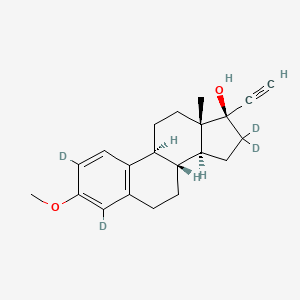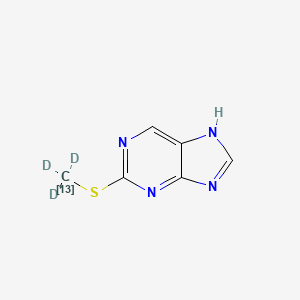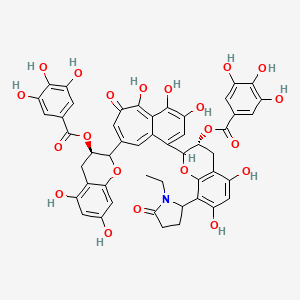
TF-DG-cThea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TF-DG-cThea involves the reaction of theaflavin-3,3’-digallate with N-ethyl-2-pyrrolidinone. The reaction typically occurs under controlled conditions to ensure the proper substitution of the pyrrolidinone group . The synthetic route includes:
Starting Materials: Theaflavin-3,3’-digallate and N-ethyl-2-pyrrolidinone.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Purification: The product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves:
Bulk Reactors: Large reactors are used to carry out the reaction under controlled temperature and pressure.
Purification Systems: Advanced chromatographic systems are employed to purify the compound on an industrial scale.
Quality Control: Rigorous quality control measures are in place to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
TF-DG-cThea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The pyrrolidinone group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
TF-DG-cThea has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of TF-DG-cThea involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Effects: This compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
TF-DG-cThea is unique compared to other similar compounds due to its specific substitution with N-ethyl-2-pyrrolidinone. Similar compounds include:
Theaflavin-3-gallate: Lacks the pyrrolidinone substitution and has different antioxidant properties.
Theaflavin-3’-gallate: Similar to theaflavin-3-gallate but with a different gallate position.
Theaflavin-3,3’-digallate: The parent compound of this compound without the pyrrolidinone substitution.
This compound stands out due to its enhanced stability and unique biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C49H41NO21 |
|---|---|
Molekulargewicht |
979.8 g/mol |
IUPAC-Name |
[(3R)-2-[8-[(3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-1-yl]-8-(1-ethyl-5-oxopyrrolidin-2-yl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C49H41NO21/c1-2-50-25(3-4-38(50)61)40-28(54)16-27(53)24-15-37(70-49(67)19-9-31(57)42(63)32(58)10-19)46(71-47(24)40)22-13-34(60)44(65)39-21(22)5-17(6-33(59)43(39)64)45-36(14-23-26(52)11-20(51)12-35(23)68-45)69-48(66)18-7-29(55)41(62)30(56)8-18/h5-13,16,25,36-37,45-46,51-58,60,62-63,65H,2-4,14-15H2,1H3,(H,59,64)/t25?,36-,37-,45?,46?/m1/s1 |
InChI-Schlüssel |
JZYZDIDOKIAVAL-GQXIOKJTSA-N |
Isomerische SMILES |
CCN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C(C(=O)C=C(C=C56)C7[C@@H](CC8=C(C=C(C=C8O7)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CCN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C(C(=O)C=C(C=C56)C7C(CC8=C(C=C(C=C8O7)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
